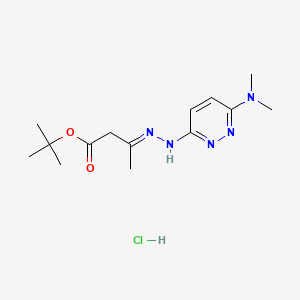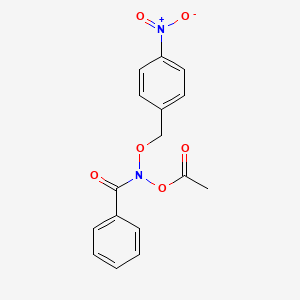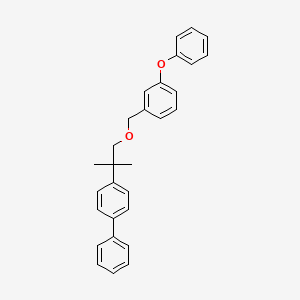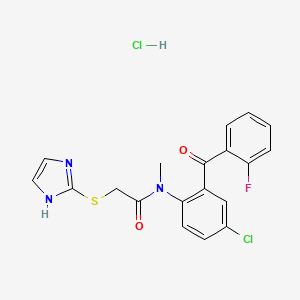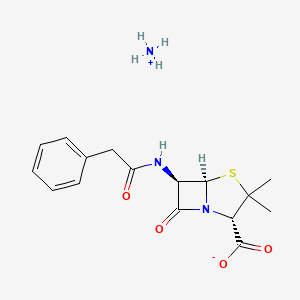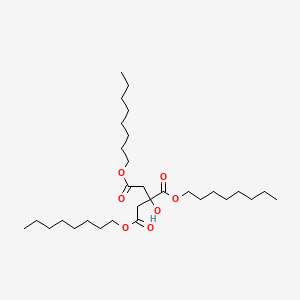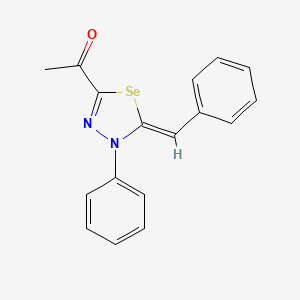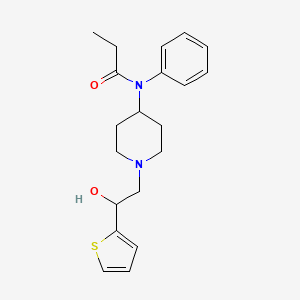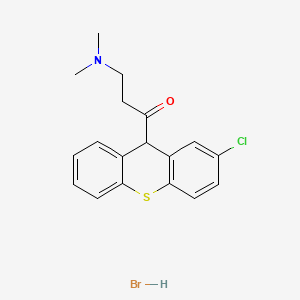
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a thioxanthene core, a dimethylamino group, and a hydrobromide hydrate form, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Introduction of the Chloro Group: Chlorination of the thioxanthene core is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Formation of the Hydrobromide Hydrate: The final compound is obtained by treating the intermediate product with hydrobromic acid, followed by crystallization to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Thioxanthene sulfoxides, thioxanthene sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted thioxanthene derivatives with various functional groups.
科学研究应用
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing antipsychotic drugs due to its structural similarity to known antipsychotic agents.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: It may modulate neurotransmitter release, receptor binding, and signal transduction pathways, leading to its pharmacological effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar thioxanthene core.
Fluphenazine: Another antipsychotic drug with structural similarities.
Thioridazine: Shares the thioxanthene core and exhibits similar pharmacological properties.
Uniqueness
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is unique due to its specific substitution pattern and the presence of the hydrobromide hydrate form, which may influence its solubility, stability, and pharmacokinetic properties.
属性
CAS 编号 |
77602-78-9 |
|---|---|
分子式 |
C18H19BrClNOS |
分子量 |
412.8 g/mol |
IUPAC 名称 |
1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)propan-1-one;hydrobromide |
InChI |
InChI=1S/C18H18ClNOS.BrH/c1-20(2)10-9-15(21)18-13-5-3-4-6-16(13)22-17-8-7-12(19)11-14(17)18;/h3-8,11,18H,9-10H2,1-2H3;1H |
InChI 键 |
UEXDQBMFBPJTMG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


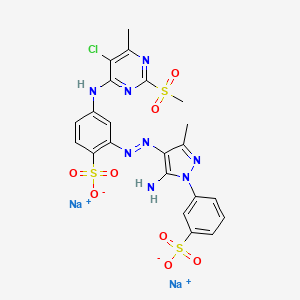
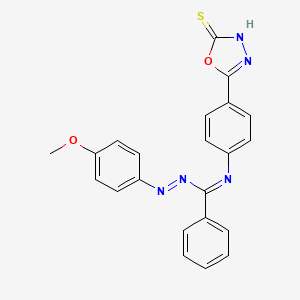
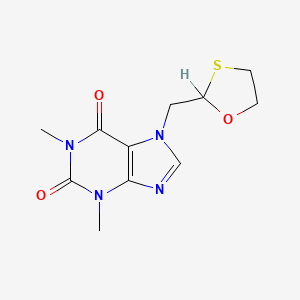
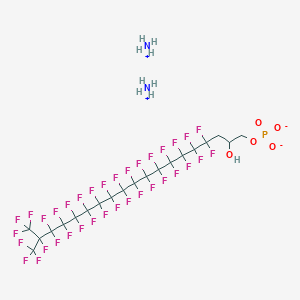
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
